molecular formula C11H19F2NO3 B1446261 tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1255666-39-7

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1446261
M. Wt: 251.27 g/mol
InChI Key: NWCZKENXBRNRMY-UHFFFAOYSA-N
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Description

Tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate (TBDFP) is an organic compound that has a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a versatile compound that can be used in a variety of methods, from synthesis to drug delivery.

Scientific Research Applications

Synthesis as an Intermediate

  • Tert-butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate is utilized as a common intermediate in synthesizing various polyhydroxylated piperidines. For instance, it's a precursor in the synthesis of biologically significant compounds such as 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, and L-fagomycin (Ramalingam et al., 2012).

Role in Drug Synthesis

  • This compound plays a critical role in the synthesis of crizotinib, an important medication used in cancer treatment. It's synthesized through steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and is an essential component of the drug's molecular structure (Kong et al., 2016).

Structural Studies

  • Research into the molecular structure of similar compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, has provided insights into their crystal structures. These studies are crucial for understanding the properties and potential applications of these compounds in medicinal chemistry (Didierjean et al., 2004).

Application in Anticancer Drug Development

  • Tert-butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate is an important intermediate in the synthesis of small molecule anticancer drugs. Its derivatives have been explored for their potential in cancer therapeutics, showcasing its significance in the pharmaceutical industry (Zhang et al., 2018).

Versatility as a Building Block

  • The compound serves as a versatile building block for various bioactive alkaloids like sedridine and coniine, underlining its utility in synthetic organic chemistry and drug discovery (Passarella et al., 2005).

properties

IUPAC Name

tert-butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(12,13)5-4-8(14)6-15/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCZKENXBRNRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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